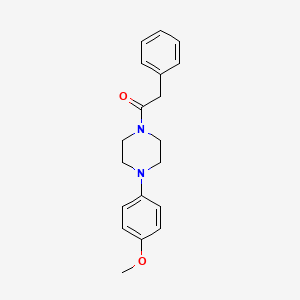
1-(4-methoxyphenyl)-4-(phenylacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-4-(phenylacetyl)piperazine, commonly known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. MeOPP has gained significant attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
MeOPP exerts its pharmacological effects by acting as a serotonin receptor agonist. It has a high affinity for the 5-HT1A receptor subtype, which is involved in regulating mood, anxiety, and pain perception. MeOPP also interacts with other neurotransmitter systems, including the dopamine and noradrenaline systems.
Biochemical and Physiological Effects
MeOPP has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. It also affects the activity of ion channels and receptors involved in pain perception. MeOPP has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
MeOPP has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor subtype. It also has a relatively long half-life, which allows for sustained pharmacological effects. However, MeOPP has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
MeOPP has several potential future directions for scientific research. One area of interest is its potential as a treatment for inflammatory disorders, including arthritis and inflammatory bowel disease. Another area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, MeOPP may have potential as an antidepressant and anxiolytic agent for the treatment of mood disorders. Further research is needed to fully understand the pharmacological properties of MeOPP and its potential therapeutic applications.
Conclusion
In conclusion, MeOPP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It acts as a serotonin receptor agonist and has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. MeOPP has several potential future directions for scientific research, including its potential as a treatment for inflammatory disorders, drug addiction, and mood disorders. Further research is needed to fully understand the pharmacological properties of MeOPP and its potential therapeutic applications.
Synthesis Methods
MeOPP can be synthesized using various methods, including the reaction of 1-(4-methoxyphenyl)piperazine with phenylacetyl chloride in the presence of a base. Another method involves the reaction of 1-(4-methoxyphenyl)piperazine with phenylacetic acid and a dehydrating agent such as thionyl chloride. The synthesis of MeOPP is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
MeOPP has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. MeOPP has also been investigated for its potential as an antidepressant and anxiolytic agent. Additionally, MeOPP has been studied for its potential in treating drug addiction and withdrawal symptoms.
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-9-7-17(8-10-18)20-11-13-21(14-12-20)19(22)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEDMTBQEIINFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
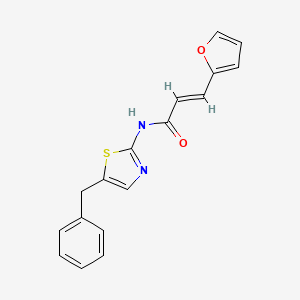
![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)

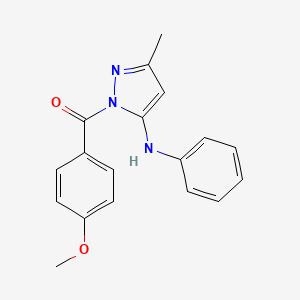

![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
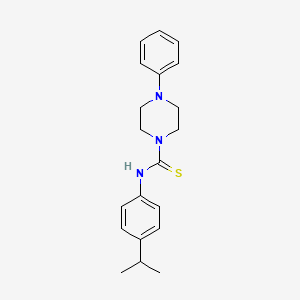
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)
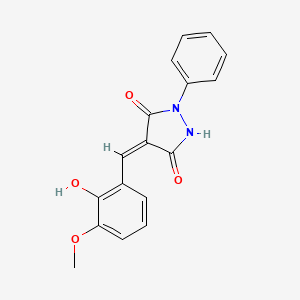
![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)